Enasidenib mesylate

Descripción general

Descripción

Enasidenib mesilato: es un inhibidor selectivo de la enzima isocitrato deshidrogenasa 2 (IDH2). Se utiliza principalmente para el tratamiento de pacientes adultos con leucemia mieloide aguda (LMA) recidivante o refractaria que presenta mutaciones específicas en el gen IDH2 . Este compuesto fue desarrollado por Agios Pharmaceuticals y está licenciado a Celgene para su posterior desarrollo . El enasidenib mesilato fue aprobado por la Administración de Alimentos y Medicamentos de los EE. UU. (FDA) el 1 de agosto de 2017 .

Métodos De Preparación

La síntesis de enasidenib mesilato implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética normalmente implica los siguientes pasos:

Formación de la estructura principal: La estructura principal se sintetiza mediante una serie de reacciones de condensación y ciclización.

Introducción de grupos funcionales: Se introducen grupos funcionales como trifluorometilo y piridinilo mediante reacciones de sustitución nucleófila y acoplamiento.

Purificación y cristalización: El producto final se purifica mediante recristalización y otras técnicas de purificación para obtener enasidenib mesilato en su forma pura

Análisis De Reacciones Químicas

Metabolic Pathways and Enzymatic Transformations

Enasidenib undergoes extensive metabolism mediated by cytochrome P450 (CYP) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs). The primary metabolic reactions include:

Table 1: Enzymes Involved in Enasidenib Metabolism

| Enzyme Family | Specific Isoforms Involved | Role in Metabolism |

|---|---|---|

| Cytochrome P450 | CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 | Oxidation and N-dealkylation |

| UGTs | UGT1A1, 1A3, 1A4, 1A9, 2B7, 2B15 | Glucuronidation |

Pharmacodynamic Interactions with IDH2 Enzyme

Enasidenib selectively inhibits mutant IDH2 variants (R140Q, R172S, R172K), blocking their neomorphic activity of converting α-ketoglutarate (α-KG) to oncogenic 2-hydroxyglutarate (2-HG). This inhibition restores cellular differentiation in hematopoietic cells .

Key Findings :

- In vitro and in vivo studies show enasidenib reduces 2-HG levels by >90%, reversing DNA hypermethylation and promoting myeloid differentiation .

- AGI-16903 also inhibits mutant IDH2 but with lower potency compared to the parent drug .

Drug-Drug Interaction Potential

Enasidenib and AGI-16903 inhibit or induce several enzymes and transporters, posing risks for interactions with co-administered drugs:

Table 2: Enzyme and Transporter Interactions

Excretion and Elimination Pathways

Enasidenib is predominantly excreted via the fecal route (89% of radioactivity), with minimal renal elimination. Biliary excretion and enterohepatic recirculation contribute to its pharmacokinetics .

Table 3: Excretion Profile

| Route | Percentage of Dose Excreted | Primary Metabolites Identified |

|---|---|---|

| Feces | 89% | Enasidenib (unchanged), AGI-16903 |

| Urine | 11% | Trace glucuronidated metabolites |

Secondary Pharmacodynamic Effects

Aplicaciones Científicas De Investigación

Treatment of Acute Myeloid Leukemia

Enasidenib mesylate is primarily indicated for adult patients with relapsed or refractory AML harboring IDH2 mutations. The drug received FDA approval in August 2017 based on clinical trials demonstrating its efficacy in inducing complete remission rates .

- Efficacy : In pivotal studies, enasidenib monotherapy achieved a complete remission or complete remission with partial hematologic recovery rate of approximately 23%, with a median duration of response lasting 8.2 months .

- Safety Profile : The most common adverse effects include differentiation syndrome, which occurs in about 12% of patients and can present with symptoms such as dyspnea and fever. Management typically involves corticosteroids and dose adjustments .

Combination Therapy

Recent studies have explored the combination of enasidenib with other agents, such as azacitidine (AZA), to enhance treatment outcomes. A notable trial showed that the combination therapy resulted in a doubling of overall response rates compared to AZA alone (74% vs. 36%) without significantly increasing myelosuppressive side effects .

Case Studies and Clinical Findings

Several case studies have documented unique manifestations associated with enasidenib treatment:

- Differentiation Syndrome : A case involving a 77-year-old woman highlighted thyroiditis as a rare manifestation of differentiation syndrome while on enasidenib combined with AZA. The patient experienced pleural effusion and required dose adjustments due to hyperbilirubinemia and thyroiditis .

- Management Protocols : A systematic review identified key symptoms associated with differentiation syndrome and proposed management algorithms to enhance patient safety during treatment .

Research Beyond AML

Ongoing research is investigating the potential applications of this compound in other malignancies beyond AML. The drug's mechanism may offer insights into treating solid tumors or other hematological conditions characterized by IDH mutations. Clinical trials are actively exploring these avenues, aiming to establish broader therapeutic roles for enasidenib .

Summary Table of Clinical Findings

| Study/Trial | Patient Population | Treatment Regimen | Efficacy Outcomes | Adverse Effects |

|---|---|---|---|---|

| Phase 1/2 Study | 281 patients with R/R AML | Enasidenib monotherapy (100 mg/day) | CR/CRh: 23%, median duration: 8.2 months | Differentiation syndrome (12%), dyspnea |

| Combination Trial | Newly diagnosed IDH2-mutant AML | Enasidenib + Azacitidine | Overall response: 74% vs. AZA alone: 36% | Comparable myelosuppression |

| Case Study | 77-year-old female patient | Enasidenib + Azacitidine | Notable thyroiditis as differentiation syndrome manifestation | Hyperbilirubinemia, pleural effusion |

Mecanismo De Acción

El enasidenib mesilato funciona inhibiendo la enzima IDH2 mutante, que participa en la producción del oncometabolito 2-hidroxi-glutarato (2-HG). Al inhibir IDH2, el enasidenib mesilato reduce los niveles de 2-HG, restaurando así la diferenciación celular normal y reduciendo la proliferación de células cancerosas . Los objetivos moleculares y las vías involucradas incluyen el ciclo del ácido cítrico y la regulación de las modificaciones epigenéticas .

Comparación Con Compuestos Similares

El enasidenib mesilato es único en su inhibición selectiva de la enzima IDH2. Los compuestos similares incluyen:

Ivosidenib: Un inhibidor de la enzima isocitrato deshidrogenasa 1 (IDH1), utilizado para el tratamiento de la LMA mutada por IDH1.

AG-120: Otro inhibidor IDH1 con aplicaciones similares en el tratamiento del cáncer.

AG-881: Un inhibidor dual de las enzimas IDH1 e IDH2, utilizado en la investigación para aplicaciones más amplias en terapia contra el cáncer

El enasidenib mesilato se destaca por su especificidad para IDH2 y su eficacia en el tratamiento de la LMA mutada por IDH2 .

Actividad Biológica

Enasidenib mesylate, marketed under the brand name Idhifa, is an innovative therapeutic agent primarily used for treating relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the isocitrate dehydrogenase 2 (IDH2) gene. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, associated adverse effects, and ongoing research findings.

Enasidenib functions as a selective inhibitor of mutant IDH2 proteins. In normal physiological conditions, IDH2 catalyzes the conversion of isocitrate to α-ketoglutarate in the Krebs cycle. However, mutations in IDH2 lead to a neomorphic enzymatic activity that converts α-ketoglutarate into the oncometabolite 2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are implicated in hypermethylation of DNA and histones, resulting in disrupted differentiation and proliferation of hematopoietic cells .

By inhibiting mutant IDH2, enasidenib reduces 2-HG levels, thereby promoting differentiation of leukemic cells into mature myeloid cells. This differentiation is crucial as it restores normal hematopoiesis without causing significant bone marrow aplasia .

Clinical Efficacy

The efficacy of enasidenib has been extensively studied in clinical trials. A pivotal study demonstrated an overall response rate (ORR) of approximately 40.3% among patients with relapsed or refractory AML harboring IDH2 mutations . The following table summarizes key findings from various studies:

| Study | Patient Population | Response Rate | Complete Remission (CR) | Median Duration of Response |

|---|---|---|---|---|

| Study 1 | 199 patients with R/R AML | 40.3% | 19% | 8.2 months |

| Study 2 | Phase 1/2 trial | 46% (cCR) | Not specified | Not specified |

| Study 3 | Multicenter trial | 41% (with azacitidine) | Not specified | Not specified |

Differentiation Syndrome

A notable adverse effect associated with enasidenib is the differentiation syndrome (DS), which occurs in approximately 12% of treated patients. Symptoms include fever, dyspnea, and pulmonary infiltrates, typically manifesting within 30 days of starting therapy . Management often involves corticosteroids to mitigate symptoms effectively .

Case Studies and Research Findings

Several case studies have highlighted both the therapeutic potential and challenges associated with enasidenib treatment:

- Case Study 1 : A patient with advanced AML experienced significant hematologic recovery after initiating enasidenib therapy, demonstrating a complete remission lasting over six months.

- Case Study 2 : Another patient developed DS but responded well to corticosteroid treatment, underscoring the importance of monitoring for this syndrome during therapy.

Ongoing Research

Current research continues to explore the efficacy of enasidenib in combination therapies and its long-term effects on patient survival and quality of life. A recent study evaluated its use alongside azacitidine in older adults with newly diagnosed IDH2-mutant AML, showing promising results in overall response rates and safety profiles .

Propiedades

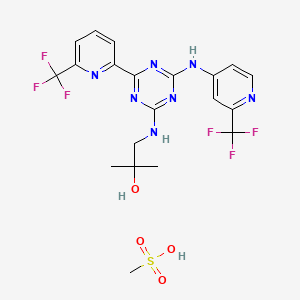

IUPAC Name |

methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZHZQZYWXEDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F6N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027943 | |

| Record name | Enasidenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1650550-25-6 | |

| Record name | Enasidenib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enasidenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENASIDENIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Enasidenib Mesylate interact with its target and what are the downstream effects?

A1: this compound is a targeted therapy drug that acts as a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) protein. [] In various myeloid malignancies, including acute myeloid leukemia (AML), mutations in the IDH2 gene are frequently observed. These mutations lead to the production of a mutant IDH2 enzyme, which produces an oncometabolite called 2-hydroxyglutarate (2-HG). [] 2-HG accumulation interferes with cellular processes, including DNA and histone methylation, ultimately contributing to the development and progression of cancer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.